

A Comprehensive Spectroscopic Guide to 5-Chloro-2-methylpentan-2-ol

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Compound of Interest

Compound Name: 5-Chloro-2-methylpentan-2-ol

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Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of **5-Chloro-2-methylpentan-2-ol** (CAS No: 7712-59-6), a halogenated tertiary alcohol.[1] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes predicted and experimental data for ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Each section delves into the theoretical underpinnings of the spectroscopic behavior of this molecule, explains the rationale behind experimental choices, and presents the data in a clear and accessible format. The guide aims to serve as a definitive reference for the characterization and identification of **5-Chloro-2-methylpentan-2-ol**.

Introduction: The Structural and Chemical Landscape of 5-Chloro-2-methylpentan-2-ol

5-Chloro-2-methylpentan-2-ol is a bifunctional organic molecule featuring a tertiary alcohol and a primary alkyl chloride. Its molecular formula is $\text{C}_6\text{H}_{13}\text{ClO}$, and it has a molecular weight of approximately 136.62 g/mol.[1] The presence of both a hydroxyl group and a chlorine atom on a flexible aliphatic chain imparts specific chemical reactivity and unique spectroscopic characteristics to the molecule. Understanding these spectroscopic signatures is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide will systematically deconstruct the spectroscopic data of **5-Chloro-2-methylpentan-2-ol**, providing both a theoretical framework and practical insights into the interpretation of its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For **5-Chloro-2-methylpentan-2-ol**, both ^1H and ^{13}C NMR provide critical information about the electronic environment of each atom.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **5-Chloro-2-methylpentan-2-ol** is predicted to exhibit five distinct signals, corresponding to the five non-equivalent proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and chlorine atoms, which deshield the adjacent protons, causing them to resonate at higher chemical shifts (downfield).^[2]

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale for Assignment
H _a (2 x -CH ₃)	~1.2	Singlet	6H	Equivalent methyl groups attached to a quaternary carbon bearing an oxygen atom. Shielded compared to other protons.
H _e (-OH)	Variable (typically 1.5-4.0)	Singlet (broad)	1H	Chemical shift is concentration and solvent dependent. The proton is exchangeable, leading to a broad singlet.
H _c (-CH ₂ -)	~1.7	Multiplet	2H	Methylene group adjacent to two other methylene groups.
H _e (-CH ₂ -)	~1.9	Multiplet	2H	Methylene group adjacent to a methylene group and the carbon bearing the chlorine atom.
H _o (-CH ₂ Cl)	~3.6	Triplet	2H	Methylene group directly attached to the electronegative chlorine atom,

resulting in a
significant
downfield shift.

Causality in Experimental Choices for ^1H NMR:

- **Solvent Selection:** A deuterated solvent that does not exchange with the hydroxyl proton, such as deuterated chloroform (CDCl_3), is typically used. This allows for the observation of the -OH signal.
- **Reference Standard:** Tetramethylsilane (TMS) is used as an internal standard, with its signal set to 0.0 ppm, for calibrating the chemical shifts.[2]
- **Number of Scans:** For a relatively simple molecule like this, a small number of scans (e.g., 8 or 16) is usually sufficient to obtain a good signal-to-noise ratio.

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum of **5-Chloro-2-methylpentan-2-ol** is expected to show six distinct signals, as all six carbon atoms are in unique chemical environments. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall molecular structure.[3]

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale for Assignment
C1 (2 x -CH ₃)	~29	Equivalent methyl carbons attached to the tertiary alcohol carbon.
C2 (C-OH)	~71	Quaternary carbon bonded to the electronegative oxygen atom, resulting in a downfield shift.
C3 (-CH ₂ -)	~42	Methylene carbon in the middle of the aliphatic chain.
C4 (-CH ₂ -)	~28	Methylene carbon adjacent to the carbon bearing the chlorine atom.
C5 (-CH ₂ Cl)	~45	Carbon directly bonded to the electronegative chlorine atom, causing a downfield shift.

Self-Validating System in ¹³C NMR Protocols:

- **Broadband Proton Decoupling:** This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.[4]
- **DEPT (Distortionless Enhancement by Polarization Transfer):** A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups, thus confirming the assignments made in the broadband decoupled spectrum.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For **5-Chloro-2-methylpentan-2-ol**, electron ionization

(EI) is a common technique.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of **5-Chloro-2-methylpentan-2-ol** is expected to show a very weak or absent molecular ion peak, a characteristic feature of tertiary alcohols which readily undergo fragmentation. The presence of chlorine, with its two stable isotopes ^{35}Cl and ^{37}Cl in an approximate 3:1 ratio, will result in characteristic isotopic clusters for chlorine-containing fragments.

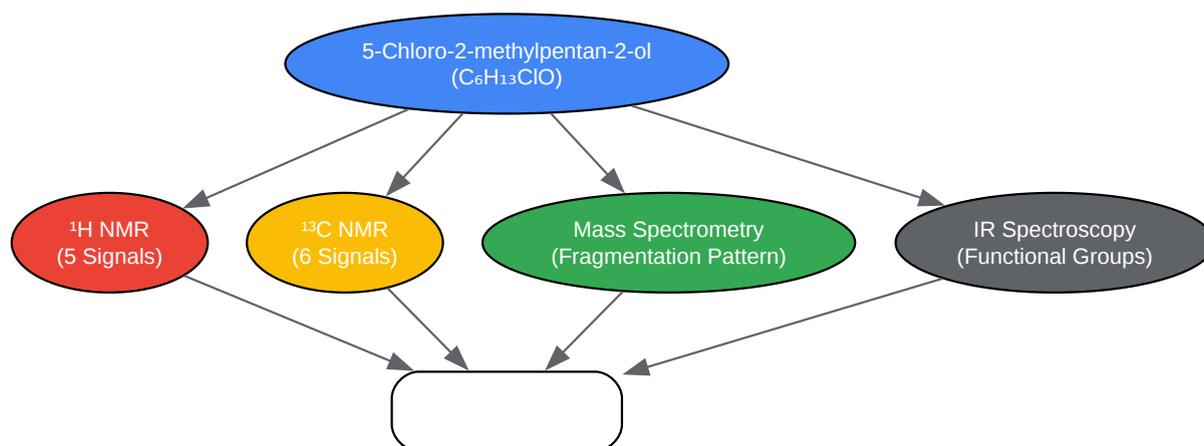
Key Fragmentation Pathways:

- **Alpha-Cleavage:** The bond between the carbon bearing the hydroxyl group and an adjacent carbon can break, leading to the formation of a stable oxonium ion.
- **Dehydration:** The loss of a water molecule (18 Da) is a common fragmentation pathway for alcohols.
- **Loss of HCl:** Elimination of a molecule of hydrogen chloride (36 Da) is also a possible fragmentation route.

Table of Predicted Key Fragments:

m/z	Proposed Fragment Structure	Fragmentation Pathway
136/138	$[\text{C}_6\text{H}_{13}\text{ClO}]^+$	Molecular Ion (M^+) - likely very weak or absent. The M+2 peak is due to the ^{37}Cl isotope.
118/120	$[\text{C}_6\text{H}_{11}\text{Cl}]^+$	Loss of H_2O (M-18).
101	$[\text{C}_5\text{H}_{10}\text{Cl}]^+$	Loss of a methyl radical ($\bullet\text{CH}_3$) via alpha-cleavage.
73	$[\text{C}_4\text{H}_9\text{O}]^+$	Alpha-cleavage with loss of the chloropropyl radical ($\bullet\text{CH}_2\text{CH}_2\text{CH}_2\text{Cl}$).
59	$[\text{C}_3\text{H}_7\text{O}]^+$	Further fragmentation of the m/z 73 ion.

Experimental Workflow for GC-MS Analysis:



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Caption: Interrelation of spectroscopic data for structural elucidation.

Conclusion

The spectroscopic data presented in this guide, including predicted NMR spectra and experimental MS and IR data, provide a robust and detailed characterization of **5-Chloro-2-methylpentan-2-ol**. The convergence of information from these orthogonal analytical techniques allows for a high degree of confidence in the structural assignment. This in-depth guide serves as a valuable resource for scientists and researchers, facilitating the accurate identification and utilization of this important chemical intermediate.

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